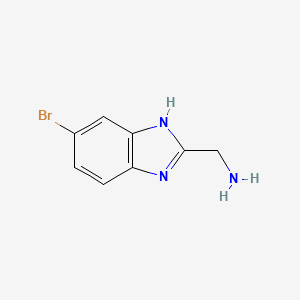
1-(5-Bromo-1H-benzimidazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine: is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. The presence of a bromine atom at the 6th position and a methanamine group at the 2nd position of the benzodiazole ring makes this compound unique and of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1H-1,3-benzodiazol-2-yl)methanamine typically involves the bromination of 1H-1,3-benzodiazole followed by the introduction of the methanamine group. One common method involves the reaction of 1H-1,3-benzodiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position. This is followed by the reaction with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for (6-bromo-1H-1,3-benzodiazol-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The methanamine group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of benzodiazole oxides.
Reduction Products: Reduction typically yields amines.
Scientific Research Applications
(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (6-bromo-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-1H-1,3-benzodiazol-2-yl)methanamine
- (6-chloro-1H-1,3-benzodiazol-2-yl)methanamine
- (6-fluoro-1H-1,3-benzodiazol-2-yl)methanamine
Uniqueness
(6-bromo-1H-1,3-benzodiazol-2-yl)methanamine is unique due to the specific positioning of the bromine atom and the methanamine group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12) |
InChI Key |
ICSPARJNTMXQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















